![molecular formula C19H15NO3 B14234574 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid CAS No. 208175-66-0](/img/structure/B14234574.png)
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is an organic compound that features a naphthalene ring and a benzoic acid moiety connected via an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Amide Bond: The naphthalene-2-carbonyl chloride is reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide bond between the naphthalene and benzoic acid moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amide linkage can be targeted in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Nucleophilic Substitution: Amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The naphthalene ring can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene moiety but lacks the amide linkage and benzoic acid group.
4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the naphthalene ring.
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound, containing the naphthalene moiety and a reactive acyl chloride group.
Uniqueness
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety connected via an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
208175-66-0 |
|---|---|
分子式 |
C19H15NO3 |
分子量 |
305.3 g/mol |
IUPAC名 |
4-[(naphthalene-2-carbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(17-10-9-14-3-1-2-4-16(14)11-17)20-12-13-5-7-15(8-6-13)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
InChIキー |
DJLTYYCIGWOEDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



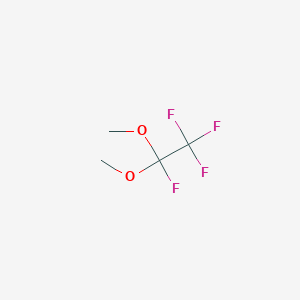
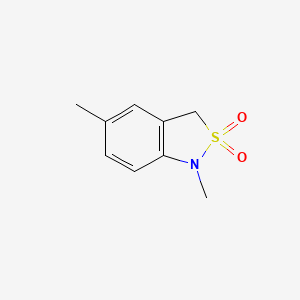
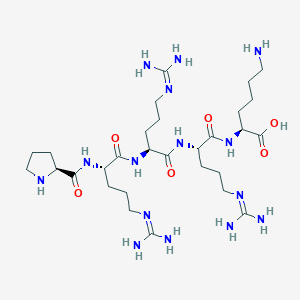
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

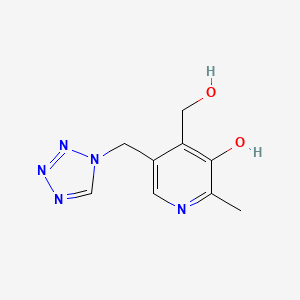
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
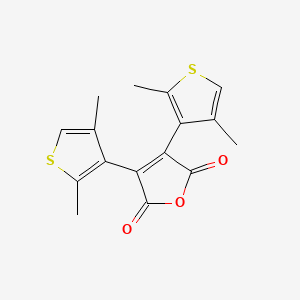
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)

